molecular formula C11H18F3NO3 B11772602 (3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

(3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B11772602
M. Wt: 269.26 g/mol
InChI Key: GXFXYRPLLNFRNI-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and trifluoromethyl groups, as well as a tert-butyl ester functional group. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the hydroxymethyl and trifluoromethyl groups. The tert-butyl ester group is often introduced through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing cost-efficiency, scalability, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate stands out due to its specific stereochemistry and functional groups, which confer unique chemical reactivity and potential for diverse applications. Its combination of hydroxymethyl and trifluoromethyl groups, along with the pyrrolidine ring, makes it a versatile compound for research and industrial use.

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

GXFXYRPLLNFRNI-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(F)(F)F)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO

Origin of Product

United States

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